REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH2:11][N:12]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:7][C:5]=2[N:6]=1.O.NN>CCO>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([CH2:11][NH2:12])=[CH:7][C:5]=2[N:6]=1 |f:1.2|
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Name
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2-((2-methylbenzo[d]oxazol-5-yl)methyl)isoindoline-1,3-dione
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Quantity
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200 mg
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Type
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reactant
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Smiles
|
CC=1OC2=C(N1)C=C(C=C2)CN2C(C1=CC=CC=C1C2=O)=O
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Name
|
|
Quantity
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715 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed, under nitrogen, for 4 h
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Duration
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4 h
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated to dryness under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=C(N1)C=C(C=C2)CN
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |